molecular formula C17H14N4O B5882762 OX01914

OX01914

Cat. No.: B5882762
M. Wt: 290.32 g/mol
InChI Key: WQLVMRVQMYSEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OX01914 is a water-soluble and cell-permeable modulator of utrophin, a protein that can compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. This compound has shown potential in upregulating utrophin protein levels, making it a promising candidate for therapeutic applications in treating this genetic disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OX01914 involves the preparation of 4,6-diphenylpyrimidine-2-carbohydrazides. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

OX01914 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

OX01914 has several scientific research applications, including:

    Chemistry: Used as a model compound in studying the synthesis and reactivity of pyrimidine derivatives.

    Biology: Investigated for its role in upregulating utrophin protein levels, which can compensate for the lack of dystrophin in Duchenne muscular dystrophy.

    Medicine: Explored as a potential therapeutic agent for treating Duchenne muscular dystrophy by increasing utrophin levels.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting genetic disorders .

Mechanism of Action

OX01914 exerts its effects by modulating the levels of utrophin protein. The compound upregulates utrophin mRNA and protein levels in muscle cells, which can compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. The molecular targets and pathways involved include the modulation of mitochondrial ATP synthase peripheral-stalk subunit b (ATP5F1) protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high water solubility and cell permeability, which enhance its potential as a therapeutic agent. Additionally, it operates via a distinct mechanism of action compared to other utrophin modulators, making it a promising candidate for further research and development .

Properties

IUPAC Name

4,6-diphenylpyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-21-17(22)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,18H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVMRVQMYSEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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